molecular formula C12H8O4S B1243258 cis-4-(3-Hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid

cis-4-(3-Hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid

Cat. No.: B1243258
M. Wt: 248.26 g/mol
InChI Key: CSURGFUIIZATMZ-WAYWQWQTSA-N
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Description

Cis-4-(3-hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid is a 4-(3-hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid in which the acyclic double bond has Z-geometry. It is a conjugate acid of a cis-4-(3-hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoate.

Scientific Research Applications

1. Chemical and Pharmacological Aspects

cis-4-(3-Hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid, as a structural component, contributes significantly to the unique activity of certain chemical compounds. For instance, studies on ohmefentanyl, which contains structural features similar to this compound, indicate that its stereoisomers exhibit varying biological properties. The research emphasizes the significance of asymmetric structural factors over physiochemical characteristics in these molecules, making them valuable molecular probes for investigating receptor-mediated phenomena (Brine et al., 1997).

2. Environmental and Health Impact Studies

The compound’s structural characteristics may also play a crucial role in environmental and health-related studies. For example, research into similar phenolic compounds, such as hydroxy-4-methoxybenzophenone, involves exploring their impact on reproductive toxicity and their presence in various biological fluids (Ghazipura et al., 2017). This suggests that this compound could be relevant in similar contexts, given its structural and functional parallels.

3. Role in Biological Signaling

Compounds structurally related to this compound might play a role in biological signaling. For instance, 4-Hydroxy-2,3-nonenal, a biologically active compound with a similar structural motif, is involved in modulating chemotaxis, signal transduction, gene expression, and cell differentiation (Dianzani et al., 1999). This highlights the potential of this compound in biochemical studies related to cell signaling pathways.

4. Pharmacological Research

In pharmacological research, related compounds have been utilized for their diverse biological activities, which include antioxidant, anticancer, antimicrobial, and anti-inflammatory effects. For example, p-Coumaric acid and its conjugates, which share some structural similarities, have been extensively studied for their bioactivities, hinting at the potential biomedical applications of this compound (Pei et al., 2016).

5. Anticarcinogenicity and Toxicity Studies

The structural framework of this compound might be crucial in studying the anticarcinogenicity and toxicity of certain complexes. Research has shown that similar structures exhibit significant anticarcinogenic and toxic properties, which are influenced by the stability of ligand-Sn bonds and the presence of carbon atoms in the organotin moiety (Ali et al., 2018).

Properties

Molecular Formula

C12H8O4S

Molecular Weight

248.26 g/mol

IUPAC Name

(Z)-4-(3-hydroxy-1-benzothiophen-2-yl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C12H8O4S/c13-8(12(15)16)5-6-10-11(14)7-3-1-2-4-9(7)17-10/h1-6,14H,(H,15,16)/b6-5-

InChI Key

CSURGFUIIZATMZ-WAYWQWQTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)/C=C\C(=O)C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=CC(=O)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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